S-nitrosoglutathione
Overview
Description
S-Nitrosoglutathione is a nitric oxide-derived molecule generated by the interaction of nitric oxide with reduced glutathione in a process called S-nitrosylation . It serves as an intracellular nitric oxide reservoir and a vehicle for nitric oxide throughout the cell, enabling the biological activity of nitric oxide to expand . This compound is considered the most abundant low-molecular-mass S-nitrosothiol .
Mechanism of Action
Target of Action
S-Nitrosoglutathione (GSNO) primarily targets the enzyme GSNO reductase (GSNOR) . GSNOR plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Mode of Action
GSNO is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling . It is generated by the interaction of NO with reduced glutathione (GSH) in a process called S-nitrosylation . The enzyme GSNOR reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .
Biochemical Pathways
GSNO is involved in a wide array of cellular processes during normal development and stress responses . It is considered as a convergence of signaling pathways of reactive nitrogen and oxygen species . The generation of GSNO can serve as a stable and mobile NO pool which can effectively transduce NO signaling .
Pharmacokinetics
It is known that gsno is highly reactive due to the polarized carbonyl group and can participate in nucleophile as well as electrophile addition and substitution reactions .
Result of Action
The action of GSNO results in the regulation of cellular concentrations of GSNO and the control of protein S-nitrosylation-based signaling . This has significant implications in human cardiovascular and respiratory diseases as well as in immune tolerance during organ transplantation .
Action Environment
The action of GSNO is influenced by the cellular environment. For instance, in oxygenated buffers, the formation of SNOs is due to the oxidation of NO to dinitrogen trioxide (N2O3) . Furthermore, GSNO is thought to often act by mediating the cellular environment in response to stress conditions .
Biochemical Analysis
Biochemical Properties
S-nitrosoglutathione interacts with various enzymes, proteins, and other biomolecules. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide . This interaction plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also reported to be a substrate for g-glutamyl transpeptidase, which hydrolyzes the g-glutamyl moiety of glutathione to give glutamate and cysteinylglycine .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can react with glutathione to form GSNO . The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process regulates the cellular concentrations of GSNO and plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that GSNO treatment reduces peroxynitrite, lipid peroxides/aldehydes, BBB leakage, inflammation, and edema in a short-term treatment . In a long-term treatment, GSNO protects axonal integrity, maintains myelin levels, promotes synaptic plasticity, and enhances the expression of neurotrophic factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, administration of GSNO (50 μg/kg body weight) to overnight fasted dogs resulted in significant elevation of the blood glucose levels . This was due to significant reduction in plasma insulin levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process is part of the cellular catabolism of nitric oxide .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is regarded as an intracellular NO reservoir as well as a vehicle of NO throughout the cell .
Subcellular Localization
This compound is localized in various subcellular compartments. For instance, GSNOR, which interacts with this compound, not only localizes to the cytosol, but also to the Golgi apparatus and endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione is synthesized by reacting reduced glutathione with nitric oxide or nitric oxide donors under controlled conditions. The reaction typically involves the use of oxygenated buffers to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. Encapsulation techniques are often employed to protect this compound from degradation and to control its release .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form oxidized glutathione and nitric oxide.
Reduction: It can be reduced back to reduced glutathione and nitric oxide.
Substitution: this compound can participate in transnitrosation reactions, transferring its nitroso group to other thiols.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as ascorbate.
Substitution: Other thiol-containing compounds.
Major Products:
Oxidation: Oxidized glutathione and nitric oxide.
Reduction: Reduced glutathione and nitric oxide.
Substitution: Various S-nitrosothiols depending on the thiol acceptor.
Scientific Research Applications
S-Nitrosoglutathione has a wide range of scientific research applications:
Comparison with Similar Compounds
- S-Nitrosocysteine
- S-Nitrosocysteinylglycine
- S-Nitrosoalbumin
- S-Nitrosohemoglobin
Comparison: S-Nitrosoglutathione is unique due to its abundance and role as a major intracellular nitric oxide reservoir. Unlike other S-nitrosothiols, it is more stable and can effectively transduce nitric oxide signaling . Its ability to participate in transnitrosation reactions makes it a versatile molecule in nitric oxide biology .
Biological Activity
S-nitrosoglutathione (GSNO) is a critical endogenous S-nitrosothiol that plays a significant role in various biological processes, particularly in the modulation of inflammatory responses and signaling pathways mediated by nitric oxide (NO). This article explores the biological activity of GSNO, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Overview of GSNO
GSNO is formed by the reaction of glutathione (GSH) with NO, serving as a reservoir for NO and participating in cellular signaling through S-nitrosylation. It is implicated in numerous physiological functions, including regulation of vascular tone, neurotransmission, and immune responses. The compound has garnered attention for its potential therapeutic roles in various diseases, particularly those characterized by inflammation.
GSNO exerts its effects primarily through two mechanisms:
- S-Nitrosation : GSNO facilitates the addition of NO to cysteine residues in target proteins, modifying their function and activity. This process is crucial for regulating various cellular functions, including apoptosis, gene expression, and enzyme activity.
- Nitric Oxide Storage : As a stable form of NO, GSNO can release NO in a controlled manner, influencing vascular relaxation and blood flow.
Anti-Inflammatory Effects
GSNO has been extensively studied for its anti-inflammatory properties. Research indicates that it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), GSNO administration has shown to reduce disease severity and inflammation .
Table 1: Summary of GSNO's Effects on Inflammatory Cytokines
Cytokine | Effect of GSNO | Reference |
---|---|---|
TNF-α | Decreased production | |
IL-6 | Decreased production | |
IL-4 | Modulated response |
Role in Asthma
In asthma research, GSNO has been identified as a potential bronchodilator. Studies have shown that levels of GSNO are reduced in asthmatic patients, correlating with airway hyperresponsiveness. The enzyme this compound reductase (GSNOR) regulates GSNO levels; increased GSNOR activity has been linked to enhanced airway reactivity .
Case Study: GSNOR Inhibition in Asthma
A study involving 36 asthmatic subjects demonstrated that GSNOR activity was significantly higher compared to healthy controls, suggesting that targeting GSNOR could restore GSNO levels and improve asthma symptoms .
Therapeutic Applications
Given its biological activities, GSNO presents potential therapeutic applications in various conditions:
- Asthma : Enhancing GSNO levels may alleviate symptoms by counteracting airway hyperresponsiveness.
- Neurodegenerative Diseases : The ability of GSNO to modulate inflammatory responses suggests it could be beneficial in conditions like multiple sclerosis .
- Cardiovascular Diseases : As a vasodilator, GSNO may help manage hypertension and other cardiovascular conditions.
Research Findings
Several studies have highlighted the diverse roles of GSNO:
- A study found that oral administration of GSNO reduced disease progression in EAE models by modulating cytokine production .
- Research indicated that GSNO can inhibit bacterial growth, showcasing its antimicrobial properties against various pathogens .
Table 2: Summary of Research Findings on GSNO
Properties
CAS No. |
57564-91-7 |
---|---|
Molecular Formula |
C10H16N4O7S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6+/m0/s1 |
InChI Key |
HYHSBSXUHZOYLX-NTSWFWBYSA-N |
SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C(CC(=O)N[C@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
57564-91-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXG |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSNO; SNOG; S-Nitrosoglutathione; Glutathione thionitrite; H-gGlu-Cys(NO)-Gly-OH; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.